![molecular formula C19H20BrN3O4S B5130664 2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B5130664.png)
2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a complex organic compound that features a brominated pyridine ring, an amino group, and a methioninate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate typically involves multiple steps. One common approach is to start with 2-amino-5-bromopyridine, which is reacted with an appropriate acylating agent to introduce the oxoethyl group. The phenylcarbonylmethioninate moiety is then introduced through esterification reactions. The reaction conditions often involve the use of organic solvents such as methanol, chloroform, and ethyl acetate, and may require catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets. The brominated pyridine ring can participate in hydrogen bonding and π-π interactions, while the amino and oxoethyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A simpler compound with similar reactivity but lacking the oxoethyl and phenylcarbonylmethioninate groups.
2-Amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Amino-5-iodopyridine: Contains an iodine atom, which can participate in different types of chemical reactions compared to bromine.
Uniqueness
2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4S/c1-28-10-9-15(22-18(25)13-5-3-2-4-6-13)19(26)27-12-17(24)23-16-8-7-14(20)11-21-16/h2-8,11,15H,9-10,12H2,1H3,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSNAQATILQSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NC1=NC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(2-phenylethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5130582.png)
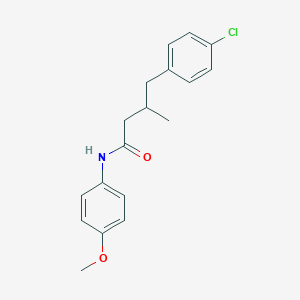
![7-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5130593.png)
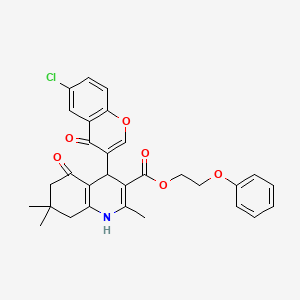
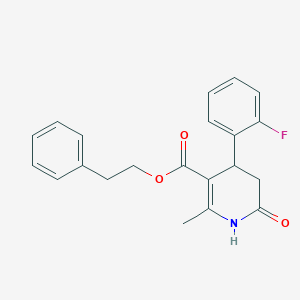
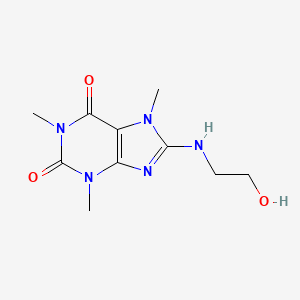
![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5130617.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130623.png)
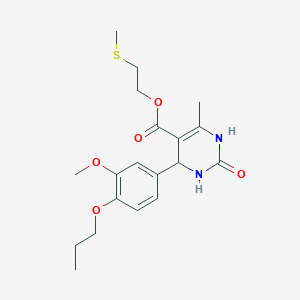
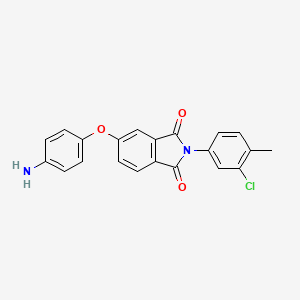
![2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-cyclohexylacetamide](/img/structure/B5130678.png)
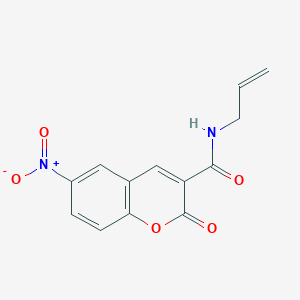
![N-[(2-chlorophenyl)methyl]-N'-(2-ethylphenyl)oxamide](/img/structure/B5130688.png)
![N-(3,4-dichlorophenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B5130694.png)
